Cas no 745783-72-6 ((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene
- (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE
- 745783-72-6
- DTXSID00426968
- SCHEMBL957376
- AKOS025295698
- (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%
- DB-236137
- (s)-1-chloro-4-(1-isocyanatoethyl)benzene
-
- MDL: MFCD05664072
- インチ: InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
- InChIKey: MDGZWQDRYKKTOB-ZETCQYMHSA-N
- ほほえんだ: C[C@@H](C1=CC=C(C=C1)Cl)N=C=O
計算された属性
- せいみつぶんしりょう: 181.0294416g/mol
- どういたいしつりょう: 181.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 屈折率: 1.5360
- かんど: Moisture Sensitive
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | L20227-1g |
(S)-(-)-1-(4-Chlorophenyl)ethylisocyanate,tech.90% |
745783-72-6 | tech.90% | 1g |
¥1130.00 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20227-1g |
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, tech. 90% |
745783-72-6 | tech. 90% | 1g |
¥2003.00 | 2023-02-26 |
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%に関する追加情報
Recent Advances in the Application of (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% (CAS: 745783-72-6) in Chemical Biology and Pharmaceutical Research
The compound (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% (CAS: 745783-72-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral isocyanate derivative serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the context of asymmetric synthesis and medicinal chemistry. Recent studies have highlighted its utility in the construction of ureas, carbamates, and other pharmacophores that exhibit promising therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE in the synthesis of novel kinase inhibitors. The researchers utilized this compound as a key intermediate to develop a series of chiral urea derivatives that showed selective inhibition against specific cancer-related kinases. The stereochemistry introduced by the (S)-configuration was found to be critical for the observed biological activity, underscoring the importance of enantiopure starting materials in drug development.
In the realm of chemical biology, (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE has been employed as a versatile probe for protein labeling and modification. A recent Nature Chemical Biology publication (2024) described its use in the development of activity-based protein profiling (ABPP) reagents, where its isocyanate functionality enabled selective covalent modification of serine hydrolases. This application provides researchers with powerful tools for target identification and validation in complex biological systems.
The synthetic utility of 745783-72-6 has been further expanded through innovative catalytic methodologies. A 2024 Advanced Synthesis & Catalysis report detailed a novel palladium-catalyzed asymmetric addition of this isocyanate to various nucleophiles, achieving excellent enantioselectivity (up to 99% ee) and broadening the scope of accessible chiral compounds. This methodological advancement addresses previous challenges in controlling stereochemistry during isocyanate reactions.
From a pharmaceutical perspective, the compound's 90% technical grade purity has been shown to be sufficient for most synthetic applications while maintaining cost-effectiveness. Recent process chemistry optimizations have improved the scalability of its production, as evidenced by several patent applications filed in 2023-2024. These developments suggest growing industrial interest in this chiral building block for large-scale pharmaceutical manufacturing.
Ongoing research continues to explore new applications for (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE in drug discovery. Preliminary results from unpublished studies indicate its potential in the synthesis of next-generation G protein-coupled receptor (GPCR) modulators and covalent inhibitors targeting emerging therapeutic targets. The compound's unique combination of reactivity and stereochemical properties positions it as a valuable tool for medicinal chemists addressing current challenges in drug development.
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